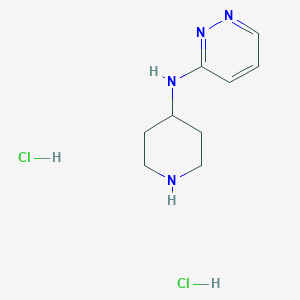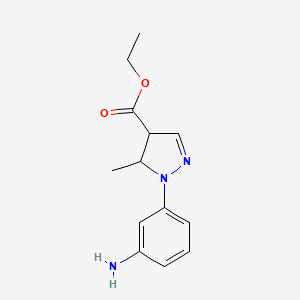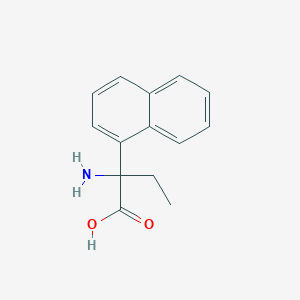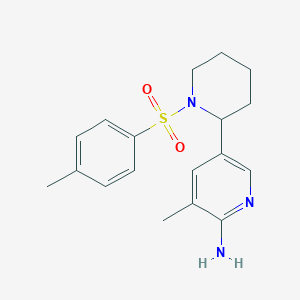
4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(3-(1-Isopropylpipéridin-2-yl)pyridin-2-yl)morpholine est un composé organique complexe qui présente un cycle morpholine lié à un cycle pyridine, lui-même substitué par un groupe isopropylpipéridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-(3-(1-Isopropylpipéridin-2-yl)pyridin-2-yl)morpholine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la préparation du dérivé pyridine, suivie de l'introduction du groupe isopropylpipéridine. L'étape finale implique la formation du cycle morpholine. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'évolutivité. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance (CLHP) et la spectroscopie de résonance magnétique nucléaire (RMN), garantissent la cohérence et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La 4-(3-(1-Isopropylpipéridin-2-yl)pyridin-2-yl)morpholine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle pyridine, facilitées par des réactifs comme l'hydrure de sodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydrure de sodium dans le diméthylformamide (DMF).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés N-oxyde de pyridine, tandis que la réduction peut produire diverses formes réduites du composé .
Applications de recherche scientifique
La 4-(3-(1-Isopropylpipéridin-2-yl)pyridin-2-yl)morpholine a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme brique de construction dans la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Investigée pour ses propriétés pharmacologiques, y compris ses effets thérapeutiques potentiels.
Industrie : Utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de la 4-(3-(1-Isopropylpipéridin-2-yl)pyridin-2-yl)morpholine implique son interaction avec des cibles moléculaires spécifiques. Elle peut se lier à des récepteurs ou des enzymes, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(3-(1-Isopropylpipéridin-2-yl)pyridin-2-yl)pipérazine
- 4-(3-(1-Isopropylpipéridin-2-yl)pyridin-2-yl)pyrimidine
Unicité
La 4-(3-(1-Isopropylpipéridin-2-yl)pyridin-2-yl)morpholine est unique en raison de ses caractéristiques structurelles spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison d'un cycle morpholine avec un cycle pyridine substitué en fait un composé polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C17H27N3O |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
4-[3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-14(2)20-9-4-3-7-16(20)15-6-5-8-18-17(15)19-10-12-21-13-11-19/h5-6,8,14,16H,3-4,7,9-13H2,1-2H3 |
Clé InChI |
FYMPNMKYTDBKDR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCCCC1C2=C(N=CC=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride](/img/structure/B11820711.png)




![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)
![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)



![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
